molecular formula C8H8ClFO4S B1284771 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride CAS No. 656806-43-8

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride

Cat. No.: B1284771
CAS No.: 656806-43-8
M. Wt: 254.66 g/mol
InChI Key: MTCNVXSVITXLCE-UHFFFAOYSA-N
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Description

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8ClFO4S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and intermediates.

Safety and Hazards

The safety information for “2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with care and follow all safety guidelines.

Mechanism of Action

Mode of Action

The mode of action of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride involves the formation of a sigma-bond with its target, generating a positively charged intermediate . This is a common mechanism for electrophilic aromatic substitution reactions .

Pharmacokinetics

The compound’s molecular weight (25467 g/mol ) suggests it could potentially be absorbed and distributed in the body. The presence of the sulfonyl chloride group also implies potential reactivity and metabolic transformation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity might be enhanced in a basic environment due to the presence of nucleophiles.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively . These reactions are crucial in the modification of biomolecules, which can alter their function and activity. The compound’s ability to form stable sulfonyl derivatives makes it valuable in biochemical research and drug development.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the sulfonylation of specific proteins can alter their activity, leading to changes in cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of sulfonylated derivatives . This binding can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, the sulfonylation process can influence gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects are also noted, where a certain concentration is required to achieve the desired biochemical modification.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its sulfonylation reactions . These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound’s sulfonylation activity can influence the metabolism of amino acids and other small molecules, leading to changes in their concentration and availability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is also influenced by its chemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell. For instance, sulfonylation can target proteins to the nucleus or other organelles, affecting their activity and function in those locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-Fluoro-4,5-dimethoxybenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl\text{2-Fluoro-4,5-dimethoxybenzene} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-4,5-dimethoxybenzene+Chlorosulfonic acid→2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the electron-withdrawing sulfonyl chloride group.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3).

    Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used under basic conditions.

Major Products Formed

    EAS Reactions: Products include halogenated derivatives of this compound.

    Nucleophilic Substitution: Products include sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzene-1-sulfonyl chloride
  • 2-Fluoro-5-methylbenzenesulfonyl chloride

Uniqueness

2-Fluoro-4,5-dimethoxybenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which influence its reactivity and chemical properties. The combination of these substituents makes it a valuable reagent in organic synthesis and research applications.

Properties

IUPAC Name

2-fluoro-4,5-dimethoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO4S/c1-13-6-3-5(10)8(15(9,11)12)4-7(6)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCNVXSVITXLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of sulfur trioxide N,N-dimethylformamide complex (4.108 g, 27 mmol) in 1,2-dichloroethane was added 4-fluoroveratrole (3.49 g, 22 mmol) dropwise. The mixture was slowly heated to 85° C. in an oil bath. After 2.5 h, the solids had dissolved to afford a golden yellow solution. A trace of starting material was still present and heating was continued for a further 4.5 h. The oil bath was removed and thionyl chloride (1.95 ml, 27 mmol) added dropwise. The mixture was heated 4 h at 85° C. and allowed to cool to room temperature. The solution was poured into water and extracted with dichloromethane (3×50 ml), the combined organics washed with water, dried over magnesium sulfate and evaporated. Remaining traces of N,N-dimethylformamide were removed azeotropically with toluene to afford the product as an off-white solid that was used without further purification.
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